molecular formula C11H14O5 B1279666 3,4-Bis(methoxymethoxy)benzaldehyde CAS No. 6515-06-6

3,4-Bis(methoxymethoxy)benzaldehyde

Cat. No. B1279666
CAS RN: 6515-06-6
M. Wt: 226.23 g/mol
InChI Key: RYTSFSLVJDNOHI-UHFFFAOYSA-N
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Description

3,4-Bis(methoxymethoxy)benzaldehyde is a chemical compound with the molecular formula C11H14O5 . It is an intermediate used in the synthesis of Okanin, which is extracted from Dalbergia sissoo Roxb. leaves and is known to be a good antibacterial and possible anti-inflammatory agent .


Molecular Structure Analysis

The molecular structure of 3,4-Bis(methoxymethoxy)benzaldehyde consists of 11 carbon atoms, 14 hydrogen atoms, and 5 oxygen atoms . The molecular weight of the compound is 226.23 .


Physical And Chemical Properties Analysis

3,4-Bis(methoxymethoxy)benzaldehyde is a solid substance that is white to off-white in color . It is soluble in dichloromethane .

Scientific Research Applications

Synthesis and Characterization

  • Polymer Synthesis: Bis-aldehyde monomers, including compounds similar to 3,4-Bis(methoxymethoxy)benzaldehyde, are utilized in synthesizing poly(azomethine)s. These polymers exhibit notable physicochemical properties and electrical conductivity, relevant for material science applications (Hafeez et al., 2019).

Chemical Synthesis

  • Organic Compound Formation: It's involved in forming chalcone derivatives, such as the intense orange title chalcone derivative C25H30O8. The reaction demonstrates its utility in organic synthesis and crystallography (Hashim et al., 2011).
  • Impurity Synthesis in Pharmaceuticals: It's used in synthesizing an impurity in crude Roflumilast, demonstrating its role in pharmaceutical chemistry (Zhang et al., 2014).

Protective Group Chemistry

  • Regioselective Protection: The chemical serves a role in the regioselective protection of the hydroxyl group in similar compounds, crucial for complex organic syntheses (Plourde & Spaetzel, 2002).

Metal Complex Synthesis

  • Complex Formation: It is involved in synthesizing complexes with metals like Cr(III) & Fe(II). These complexes are analyzed using various spectroscopic methods, indicating its significance in coordination chemistry (Amer et al., 2020).

Allylation Reactions

  • Allylation Reagent in Organic Chemistry: It's used in stereoselective allylation reactions with aldehydes, important for producing diol derivatives with controlled stereochemistry (Williams & Fultz, 2005).

Photochemical Studies

  • Photoreactive Derivatives: It contributes to the synthesis of photoreactive derivatives like bis(methoxymethoxy)phenyl cinnamates, relevant in photochemical research (Onodera & Obara, 1974).

Photoluminescence Studies

  • Photoluminescent Compounds: It is key in creating photoluminescent phenylene vinylene compounds, essential in material science for their luminescent properties (Lowe & Weder, 2002).

properties

IUPAC Name

3,4-bis(methoxymethoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O5/c1-13-7-15-10-4-3-9(6-12)5-11(10)16-8-14-2/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTSFSLVJDNOHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1)C=O)OCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40471750
Record name 3,4-bis(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(methoxymethoxy)benzaldehyde

CAS RN

6515-06-6
Record name 3,4-bis(methoxymethoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40471750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Chloromethyl methyl ether (1.2 ml, 15.8 mmol) was added dropwise to a stirred solution containing 3,4-dihydroxybenzaldehyde (1 g, 7.25 mmol) and triethylamine (2 ml) in dimethylformamide (100 ml). After stirring at room temperature for 2 days, water (100 ml) was added to destroy any excess chloromethyl methyl ether. The reaction mixture was extracted with ethyl acetate (2×250 ml). The combined organic extracts were washed with brine, dried over magnesium sulfate, filtered and concentrated in vacuo to give a brown syrup. The crude mixture was chromatographed on silica gel eluting with a mixture of ethyl acetate and hexanes (1:4) to give first 3,4-bismethoxymethoxybenzaldehyde (0.4 g) as a light yellow syrup, and then the monomethoxymethylated derivatives of 3,4-dihydroxybenzaldehyde.
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

3,4-Dihydroxybenzaldehyde (10 g, 67 mmol) was dissolved in DMF (50 mL), and potassium carbonate (20 g, 134 mmol) was added thereto, followed by stirring at room temperature for 30 minutes. Chloromethyl methyl ether (0.96 mL, 13 mmol) was added thereto, and the mixture was further stirred at room temperature for 20 hours. The reaction solution was poured into water and the mixture was extracted with chloroform. The organic layer was washed with a saturated aqueous solution of sodium chloride and dried over sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (eluted with chloroform) to obtain 3,4-bis(methoxymethoxy)benzaldehyde (6.4 g; yield: 42%).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
0.96 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

In 260 ml of ethanol were dissolved 33.37 g of the 2'-hydroxy-4',6'-bis(methoxymethoxy)acetophenone obtained in Production Example 11 and 32.20 g of the 3,4-bis(methoxymethoxy)benzaldehyde obtained in Production Example 24, and 300 ml of a saturated solution of potassium hydroxide in ethanol was added to the solution and the mixture was stirred for 24 hours to effect a reaction. After the reaction, the pH value of the reaction liquid was adjusted to about 6 by 6N hydrochloric acid, and the formed precipitate was recovered by filtration, washed with water and dried to obtain 53.17 g (yield=87.9%) of 2'-hydroxy-3,4,4',6'-tetrakis(methoxymethoxy)chalcone.
Quantity
33.37 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

In 200 ml of dimethylformamide was dissolved 32.66 g of 3,4-dihydroxybenzaldehyde, and the solution was cooled to -5° C. and 200 ml of N,N-diisopropylethylamine was added to the solution. Then, 70 ml of chloromethyl methyl ether was gradually added to the mixture, and the mixture was stirred overnight to effect reaction. After the reaction, the reaction mixture was poured into ice water, and the mixture was extracted with ethyl acetate three times. The organic layer was washed with water three times and shaken with a saturated aqueous solution of sodium chloride, and the organic layer was dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation, and the obtained residue was recrystallized from ethyl acetate to obtain 41.20 g (yield=86.37%) of 3,4-bis(methoxymethoxy)benzaldehyde.
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
32.66 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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